Gadolinium borate

Description

Properties

IUPAC Name |

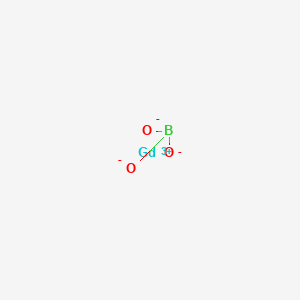

gadolinium(3+);borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO3.Gd/c2-1(3)4;/q-3;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPPACBAJPVKGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BGdO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20552334 | |

| Record name | Gadolinium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13709-90-5 | |

| Record name | Gadolinium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Solid-State Reaction

The solid-state reaction method remains a cornerstone for synthesizing gadolinium borate due to its simplicity and scalability. This technique typically involves mixing stoichiometric amounts of gadolinium oxide (Gd₂O₃) and boron oxide (B₂O₃) or boric acid (H₃BO₃), followed by high-temperature calcination. For instance, Cui et al. demonstrated that annealing a mixture of Gd₂O₃ and H₃BO₃ at 1200°C for 4 hours in air yields crystalline GdBO₃ microparticles with a vaterite-type structure. The reaction proceeds via:

Key parameters such as calcination temperature and holding time directly influence crystallinity and particle morphology. Prolonged annealing (>5 hours) at 1200°C enhances phase purity but may lead to particle agglomeration.

Melt Growth Techniques

Advanced melt growth methods, such as the Czochralski technique, enable the production of single-crystal this compound for specialized applications. A patent by Chinese researchers detailed the growth of lithium this compound (Li₆Gd₀.₉₉Ce₀.₀₁B₃O₉) crystals using a specialized iridium crucible and post-heating device. The process involves:

-

Precursor Preparation : Stoichiometric mixing of Li₂CO₃, Gd₂O₃, H₃BO₃, and dopants (e.g., CeO₂).

-

Sintering : Two-stage sintering at 440–750°C to form a homogeneous precursor.

-

Crystal Growth : Melting at 800–865°C with controlled pulling rates (0.1–2 mm/h) and rotation speeds (1–10 rpm).

This method produces single crystals up to 40 mm in length, ideal for optoelectronic devices.

Precipitation and Hydrothermal Methods

Homogeneous Precipitation

Homogeneous precipitation offers precise control over particle size and doping uniformity. Cui et al. developed a high-gravity-assisted reactive precipitation method using a rotating packed bed (RPB) reactor. By rapidly mixing Gd³⁺ and BO₃³⁻ precursors under centrifugal forces, submicrometer-sized GdBO₃:Eu³⁺ particles were synthesized in 20–50 minutes, compared to 2 hours in conventional stirred tank reactors (STRs). The RPB reactor’s intense micromixing minimizes concentration gradients, ensuring homogeneous europium doping (Table 1).

Table 1: Comparison of RPB and STR Reactor Performance

| Parameter | RPB Reactor | STR Reactor |

|---|---|---|

| Reaction Time | 20–50 min | 120 min |

| Particle Size | 0.5–1.2 µm | 1.5–3.0 µm |

| Doping Uniformity | ±2% | ±5% |

| Crystallinity | 98% | 95% |

Sol-Gel and Chemical Solution Deposition

The sol-gel method enables the synthesis of this compound thin films and nanoparticles at lower temperatures. A typical protocol involves:

-

Chelation : Mixing Gd(NO₃)₃ and boric acid with a chelating agent (e.g., acetylacetone) to form a stable sol.

-

Gelation : Hydrolysis and polycondensation at 90°C to form a porous gel.

-

Calcination : Annealing at 600–800°C to crystallize the gel into GdBO₃.

This method facilitates europium doping with <1% compositional deviation, critical for red phosphors in LED lighting.

Advanced and Novel Synthesis Techniques

Laser Ablation

Pioneering work by Alzahrani et al. demonstrated the synthesis of hexagonal boron nitride@gadolinium oxide (h-BN@Gd₂O₃) core-shell nanocomposites via pulsed laser ablation. By irradiating a Gd₂O₃ target in a boron-rich solution with 150–772 laser pulses, they achieved uniform Gd₂O₃ shells (2–5 nm thick) on h-BN cores. This vapor-phase method offers nanoscale precision but requires specialized equipment.

High-Gravity-Assisted Reactive Precipitation

As discussed in Section 2.1, the RPB reactor’s high-gravity environment (up to 1000× gravitational force) enhances mass transfer, reducing reaction times by 6-fold compared to STRs. This method is scalable for industrial production of doped this compound phosphors.

Glass Formation via Melt-Quenching

Gadolinium-doped borate glasses are synthesized by melting Gd₂O₃, B₂O₃, and network modifiers (e.g., Li₂O) at 1200–1400°C, followed by rapid quenching. Nagaraju and Eraiah reported that Gd³⁺ ions act as network modifiers in lithium aluminum borate glasses, increasing density (3.12–3.45 g/cm³) and optical basicity (0.45–0.52). These glasses exhibit strong photoluminescence at 613 nm (orange-red emission), making them candidates for radiation shielding and luminescent devices.

Comparative Analysis and Optimization Strategies

Table 2: Synthesis Method Comparison

| Method | Temperature (°C) | Time | Product Form | Key Advantage |

|---|---|---|---|---|

| Solid-State | 1200 | 4–5 hours | Microparticles | High crystallinity |

| RPB Precipitation | 90 (gel) | 20–50 min | Submicron particles | Rapid, uniform doping |

| Melt-Quenching | 1400 | 1–2 hours | Glass | Tunable optical properties |

| Laser Ablation | Ambient | <1 hour | Nanocomposites | Core-shell structures |

Optimization strategies include:

-

Doping Control : Using chelating agents (e.g., acetylacetone) to stabilize rare-earth ions during precipitation.

-

Reactor Design : Implementing RPB reactors to enhance mixing efficiency and reduce energy consumption.

-

Post-Processing : Annealing in oxidizing atmospheres to eliminate organic residues and improve luminescence .

Chemical Reactions Analysis

Types of Reactions: Gadolinium borate undergoes several types of chemical reactions, including:

Oxidation: this compound can react with oxygen at high temperatures, leading to the formation of gadolinium oxide and boron oxide.

Reduction: Under reducing conditions, this compound can be reduced to elemental gadolinium and boron.

Substitution: this compound can participate in substitution reactions where gadolinium ions are replaced by other metal ions.

Common Reagents and Conditions:

Oxidation: Oxygen gas at high temperatures.

Reduction: Reducing agents such as hydrogen gas or carbon monoxide.

Substitution: Metal salts in aqueous or molten states.

Major Products Formed:

Oxidation: Gadolinium oxide (Gd₂O₃) and boron oxide (B₂O₃).

Reduction: Elemental gadolinium (Gd) and boron (B).

Substitution: Various metal borates depending on the substituting metal.

Scientific Research Applications

Gadolinium borate has a wide range of applications in scientific research, including:

Chemistry: Used as a neutron shielding material due to its high thermal neutron capture cross-section.

Biology: Investigated for its potential use in biomedical imaging and as a contrast agent in magnetic resonance imaging (MRI).

Medicine: Explored for its potential in targeted drug delivery systems and cancer treatment.

Mechanism of Action

The mechanism of action of gadolinium borate primarily involves its ability to capture thermal neutrons. Gadolinium has the highest thermal neutron capture cross-section among all elements, making this compound an effective neutron absorber. When this compound is exposed to neutron radiation, gadolinium atoms capture the neutrons, resulting in the formation of gadolinium isotopes and the release of gamma radiation. This property is particularly useful in neutron shielding applications .

Comparison with Similar Compounds

Key Properties

- Optical : Gd₄(BO₂)O₅F is transparent in the visible spectrum, making it suitable for luminescent host materials . Raman spectroscopy reveals a strong peak at 1364 cm⁻¹ (symmetric stretch of BO₂⁻) and weak peaks at 805 cm⁻¹ (δ mode) and 2083 cm⁻¹ (νₐ mode) .

- Magnetic : Derivatives like GdFe₃(BO₃)₄ exhibit complex magnetic interactions between Gd³⁺ and Fe³⁺ sublattices, enabling applications in spin reorientation studies .

Structural Differences

Table 1: Structural Comparison of Gadolinium Borates and Analogues

- Boron Coordination : Gd₄(BO₂)O₅F uniquely hosts linear BO₂⁻, while most rare-earth borates (e.g., GdFe₃(BO₃)₄) feature trigonal BO₃³⁻ or polyborate ions .

- Layer Stacking : Gd₄(BO₂)O₅F’s NiAs-type layers contrast with the huntite-like structure of GdFe₃(BO₃)₄ .

Functional Properties

- Luminescence : Gd₄(BO₂)O₅F’s transparency and BO₂⁻ symmetry make it ideal for hosting luminescent ions (e.g., Eu³⁺, Tb³⁺). In contrast, Yb³⁺/Ho³⁺-doped GdBO₃ shows NIR-tunable emission but requires precise control of dopant ratios .

- Magnetism: GdFe₃(BO₃)₄ exhibits magnetoelectric coupling and dielectric anomalies under magnetic fields, unlike non-magnetic Gd₄(BO₂)O₅F .

Biological Activity

Gadolinium borate (GdBO3) is a compound that has garnered attention in various fields, particularly in biomedical applications and materials science. This article provides a comprehensive overview of the biological activity of this compound, focusing on its potential applications in medicine, its interactions with biological systems, and relevant research findings.

This compound is composed of gadolinium ions (Gd³⁺) and borate groups (BO₃). The structure can vary depending on the synthesis conditions, but it typically forms a crystalline structure that can exhibit unique optical and magnetic properties. These characteristics make this compound suitable for applications in imaging and therapeutic modalities.

1. MRI Contrast Agent

Gadolinium compounds are widely used as contrast agents in magnetic resonance imaging (MRI). This compound can enhance the contrast of MRI images due to its paramagnetic properties. Research has shown that GdBO3 improves the visibility of tumors in imaging studies, which is crucial for accurate diagnosis and treatment planning .

2. Neutron Dosimetry

Lithium-gadolinium-borate (LGB) is a variant that has been studied for its effectiveness as a neutron dosimeter. Its ability to detect neutron radiation makes it valuable in medical settings, particularly in radiation therapy where monitoring exposure is critical .

Cell Viability Studies

Several studies have investigated the cytotoxic effects of this compound on various cell lines. For instance, one study demonstrated that GdBO3 nanoparticles exhibited minimal toxicity at low concentrations, promoting cell viability while inhibiting proliferation at higher doses .

Table 1: Cytotoxicity of this compound on Cell Lines

| Concentration (µM) | Cell Line | % Cell Viability |

|---|---|---|

| 25 | B16-F10 melanoma | 95 |

| 100 | B16-F10 melanoma | 90 |

| 500 | B16-F10 melanoma | 70 |

| 1000 | B16-F10 melanoma | 50 |

The data indicates a dose-dependent relationship between gadolinium concentration and cell viability, highlighting the importance of optimizing dosage for therapeutic applications.

The biological activity of this compound is influenced by several factors:

- Ion Release : The release of gadolinium ions into the cellular environment can affect cellular functions. Studies suggest that controlled release mechanisms can enhance therapeutic effects while minimizing toxicity.

- Reactive Oxygen Species (ROS) : Gadolinium compounds may induce oxidative stress in cells, leading to apoptosis at high concentrations. This property can be harnessed for targeted cancer therapies .

Case Study: this compound in Cancer Therapy

A recent study evaluated the efficacy of this compound nanoparticles in targeting cancer cells. The results showed that these nanoparticles could selectively accumulate in tumor tissues, enhancing the effectiveness of concurrent chemotherapy while reducing systemic toxicity . This targeted approach demonstrates the potential of this compound as a dual-function agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.